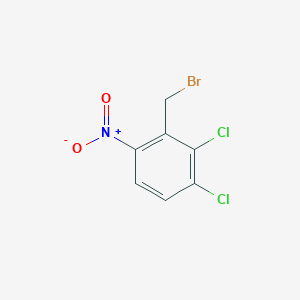

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene, focusing on six unique applications:

Organic Synthesis

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is widely used in organic synthesis as a building block for more complex molecules. Its bromomethyl group is highly reactive, making it a valuable intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are crucial .

Pharmaceutical Research

In pharmaceutical research, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene serves as a precursor for the synthesis of various biologically active compounds. Its structural features allow for the introduction of functional groups that can enhance the pharmacological properties of drug candidates. This compound is instrumental in the development of new medications, particularly those targeting specific enzymes or receptors .

Material Science

This compound is also utilized in material science for the development of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other materials with specific characteristics. Researchers use it to create materials with enhanced thermal stability, mechanical strength, and chemical resistance, which are essential for various industrial applications .

Environmental Chemistry

In environmental chemistry, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is used to study the degradation and transformation of pollutants. Its reactivity allows scientists to investigate the pathways through which harmful substances break down in the environment. This research is crucial for developing strategies to mitigate pollution and protect ecosystems .

Chemical Biology

Chemical biology applications of this compound involve its use as a probe to study biological systems. By incorporating 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene into biomolecules, researchers can track and analyze biological processes at the molecular level. This approach helps in understanding the mechanisms of diseases and developing targeted therapies.

Catalysis Research

In catalysis research, 2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene is employed as a ligand or catalyst precursor. Its ability to form stable complexes with metals makes it valuable in the development of catalytic systems for various chemical reactions. These catalytic systems are essential for efficient and sustainable chemical processes in both academic and industrial settings.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFVIUEJUUQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3,4-dichloro-1-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)

![2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline](/img/structure/B2663863.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)

![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)